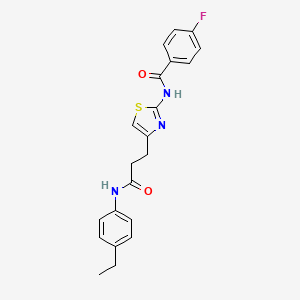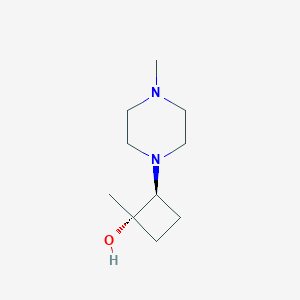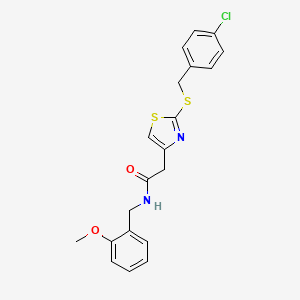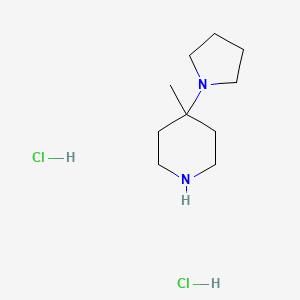
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenoxyethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenoxyethanesulfonamide is C20H21NO2. Its molecular weight is 307.393. The molecule contains a total of 41 atoms; 19 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
N-(1,2,3,4-Tetrahydronaphthalene-2-yl)methanesulfonamide, a derivative closely related to the compound of interest, has been found to have significant inhibitory effects on human carbonic anhydrase isozymes, particularly hCA II. This suggests potential applications in medical research, particularly in the development of treatments for conditions involving carbonic anhydrases, such as glaucoma, epilepsy, and certain types of edema (Akbaba et al., 2014).
Antibacterial Activity
A structure closely resembling the compound , 2-Hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone, has been synthesized and studied for its antibacterial properties. The compound exhibited activity against various bacterial strains, including E. coli and S. aureus, indicating the potential for the development of new antibacterial agents (Özbek et al., 2009).
Serotonin Receptor Affinity
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, compounds with a core structure similar to the one of interest, have been prepared and tested for their affinity towards serotonin (5-HT) receptors, particularly 5-HT7 receptors. These compounds have shown promising results in in vitro binding assays, suggesting potential applications in neuropsychiatric and gastrointestinal disorders treatment research (Leopoldo et al., 2004).
Drug Metabolism
The use of biocatalysis in drug metabolism studies, particularly for a compound known as LY451395, which is a biaryl-bis-sulfonamide, illustrates the utility of closely related compounds in understanding the metabolic pathways of new drugs. This research can provide insights into the bioavailability and potential drug interactions of sulfonamide-based compounds (Zmijewski et al., 2006).
Antiestrogenic Activity
Research into the antiestrogenic activities of certain sulfonamide derivatives has shown potential applications in the treatment of hormone-dependent cancers. Specifically, the synthesis and evaluation of compounds related to the one of interest have demonstrated potent antiestrogenic effects, indicating a potential pathway for the development of new cancer therapies (Jones et al., 1979).
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c21-19(11-10-16-6-4-5-7-17(16)14-19)15-20-25(22,23)13-12-24-18-8-2-1-3-9-18/h1-9,20-21H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBOKRPRRBGQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)CCOC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride](/img/structure/B2929321.png)
![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methylpyridin-2-yl)propanamide](/img/structure/B2929323.png)
![7-((4-bromobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2929325.png)

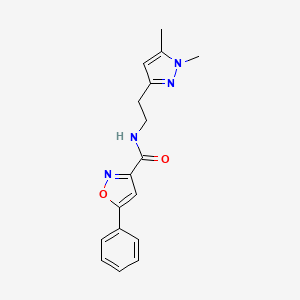

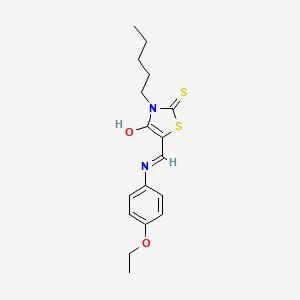
![1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2929333.png)
